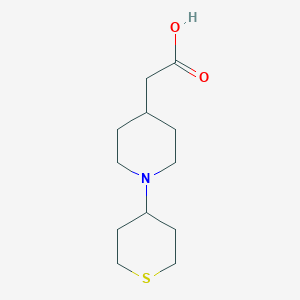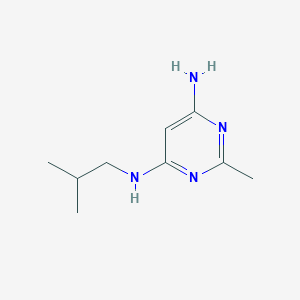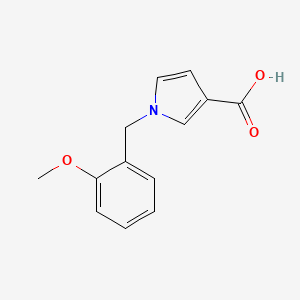
4-チア-1-ピペリジニル酢酸
概要
説明
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid, also known as TPA, is an organic compound that has a wide range of applications in the scientific research field. It is a member of the piperidine family, and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
医薬品設計における役割
“4-チア-1-ピペリジニル酢酸”を含むピペリジン類は、医薬品設計のための最も重要な合成フラグメントの一つです . 医薬品業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスおよびアルカロイドに存在しています .
ピペリジン誘導体の合成
この化合物は、様々なピペリジン誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノン)の形成につながる分子内および分子間反応に関与しています .
生物学的および薬理学的活性
ピペリジン含有化合物は、医薬品の構築のための最も重要な合成薬剤ブロックの一つです . したがって、置換ピペリジンの合成のための高速で費用効果の高い方法の開発は、現代の有機化学の重要な課題です .
可溶性エポキシドヒドロラーゼ(sEH)の阻害
可溶性エポキシドヒドロラーゼ(sEH)の薬理学的阻害は、痛みおよび炎症性疾患の治療のための潜在的な治療法として提案されてきました . “4-チア-1-ピペリジニル酢酸”は、この文脈で使用される可能性があります .
抗炎症活性
“4-チア-1-ピペリジニル酢酸”と類似した化合物は、参照sEHI、TPPUよりも高い有効性で抗炎症効果を示しました . このことは、“4-チア-1-ピペリジニル酢酸”も抗炎症作用を持つ可能性があることを示唆しています。
抗マラリア活性
“4-チア-1-ピペリジニル酢酸”を含む1, 4-二置換ピペリジン類は、抗マラリア活性を評価されています . これらの化合物は、培養されたクロロキン感受性3D7株および耐性Dd2株のP. ファルシパラムに対するインビトロ寄生虫増殖阻害により決定されました .
作用機序
Target of Action
It is known that similar compounds with a piperidine nucleus have been found to interact with various biological targets .
Mode of Action
It is known that similar compounds are used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
It is known that similar compounds are used in protac development, which involves the ubiquitin-proteasome system for targeted protein degradation .
Result of Action
Similar compounds used in protac development can lead to targeted protein degradation, which can have various downstream effects depending on the specific proteins being targeted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid. For instance, it is recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . These precautions can help maintain the stability and efficacy of the compound.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid in lab experiments is that it is relatively easy to synthesize and use. Additionally, it is relatively stable, and can be stored for long periods of time. However, one of the main limitations of using 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
One of the main future directions for 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid research is to further study its effects on the body and its potential therapeutic applications. Additionally, further research could be done to determine the optimal synthesis method for 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid and its derivatives. Additionally, research could be done to explore the potential use of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid in the development of new drugs. Finally, research could be done to explore the potential use of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid in the treatment of various diseases and disorders.
生化学分析
Biochemical Properties
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted for its utility in the development of bifunctional protein degraders, which are used in targeted protein degradation . The compound’s interactions with these biomolecules are crucial for its function in biochemical assays and research.
Cellular Effects
The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can upregulate reactive oxygen species (ROS) levels in mitochondrial pathways . This indicates its potential impact on cellular oxidative stress and related signaling pathways.
Molecular Mechanism
At the molecular level, 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, similar compounds have been shown to inhibit GLS1 kinase with high efficacy . These interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatility in molecular biology research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have indicated that similar compounds maintain relative metabolic stability and bioavailability . This stability is crucial for consistent results in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are important considerations. For instance, similar compounds have shown anti-tumor activity in xenograft tumor models at specific dosages . Understanding the dosage-response relationship is essential for optimizing its use in research.
Metabolic Pathways
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can provide insights into its broader biological functions and potential therapeutic applications .
特性
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(15)9-10-1-5-13(6-2-10)11-3-7-16-8-4-11/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUGPYLYKHGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)
![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)

![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)
![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)


![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)

